3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride
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Overview
Description
3-(Azetidin-3-yl)bicyclo[111]pentan-1-ol hydrochloride is a chemical compound characterized by its unique bicyclic structure and azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride typically involves multiple steps, starting with the construction of the bicyclic core followed by the introduction of the azetidine ring. Key reaction conditions include the use of strong bases and specific catalysts to facilitate ring formation and functional group transformations.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted azetidines or bicyclic compounds.
Scientific Research Applications
Chemistry: In chemistry, 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been explored for its potential as a ligand for various receptors. Its interaction with biological targets can provide insights into receptor-ligand binding mechanisms.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced material science and nanotechnology.
Mechanism of Action
The mechanism by which 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The azetidine ring can bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(Azetidin-3-yl)-1,3-oxazolidin-2-one hydrochloride
3-(Azetidin-3-yl)benzonitrile hydrochloride
Azetidin-3-ylmethanol
Uniqueness: 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride stands out due to its bicyclic structure, which is less common among azetidine derivatives. This structural feature imparts unique chemical and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
2613386-03-9 |
---|---|
Molecular Formula |
C8H14ClNO |
Molecular Weight |
175.65 g/mol |
IUPAC Name |
3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-3-7(4-8,5-8)6-1-9-2-6;/h6,9-10H,1-5H2;1H |
InChI Key |
TWFJBSATRFRVRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C23CC(C2)(C3)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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